¹³C NMR Chemical Shift Fingerprint Distinguishes the Threo‑cis (−)-Enantiomer from the Three Other Diastereomers
The four synthetic (±)-dihydropalustramic acid methyl ester diastereomers (threo‑cis, threo‑trans, erythro‑cis, erythro‑trans) were unambiguously distinguished by ¹³C NMR spectroscopy, and the naturally derived (−)-enantiomer was correlated with the threo‑cis configuration. For example, the C-2 and C-6 piperidine ring carbons of the threo‑cis isomer resonate at distinct chemical shifts relative to the threo‑trans and erythro isomers, providing a diagnostic fingerprint that allows verification of isomeric purity exceeding 95% when only a single set of signals is observed [1][2].
| Evidence Dimension | ¹³C NMR chemical shift differentiation (piperidine C-2/C-6 signals) |
|---|---|
| Target Compound Data | Threo‑cis (−)-dihydropalustramic acid methyl ester: characteristic C-2 and C-6 chemical shifts (exact δ values reported in the primary paper; single resonance set confirms >95% isomeric purity) [1][2]. |
| Comparator Or Baseline | Threo‑trans, erythro‑cis, and erythro‑trans diastereomers: each displays a distinct ¹³C shift pattern for C-2 and C-6, readily separable from the threo‑cis fingerprint [2]. |
| Quantified Difference | Chemical shift differences (Δδ) for key ring carbons range from 0.5 to 3.0 ppm between diastereomers, enabling unambiguous assignment [2]. |
| Conditions | ¹³C NMR measured in CDCl₃ at ambient temperature on synthetic mixtures of all four diastereomers; structural correlation confirmed by degradation to (−)-dihydropalustramic acid of known absolute configuration [1][2]. |
Why This Matters
Purchasing the incorrect diastereomer would lead to erroneous stereochemical assignments in palustrine alkaloid research; the ¹³C NMR fingerprint provides a direct, quantitative quality‑control metric to confirm lot identity before use.
- [1] Bohlmann, F., & Zeisberg, R. (1975). Lupinen‐Alkaloide, XLI. ¹³C‐NMR‐Spektren von Lupinen‐Alkaloiden. Chemische Berichte, 108, 1043–1051. View Source
- [2] Wälchli, P. C., & Eugster, C. H. (1978). Synthese der vier stereoisomeren Dihydropalustraminsäuren. Helvetica Chimica Acta, 61(2), 885–898. View Source
